molecular formula C16H14N4O3 B2876584 N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1235016-29-1

N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No. B2876584
CAS RN: 1235016-29-1
M. Wt: 310.313
InChI Key: ZOVFJBNUILXYBG-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A new series of compounds, including isoxazole derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds were prepared via multi-component cyclo-condensation reactions and showed significant potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Anti-cancer and Antimicrobial Effects

Isoxazole derivatives have also been studied for their anti-hepatic cancer and antimicrobial properties. A series of new isoxazole derivatives were synthesized, with some showing promising results against hepatic cancer when compared to the standard drug doxorubicin, especially considering their toxic effects on normal cell lines. Additionally, most compounds exhibited strong antimicrobial effects, highlighting their potential in treating infections alongside cancer (Hassan et al., 2019).

Chemical Synthesis and Stability Studies

Research into the chemical synthesis of isoxazolines through [3+2] cycloaddition of oxaziridines with alkynes has been conducted. The stability of the resulting isoxazolines depends on the electronic properties of substituents at specific positions, offering insights into the design and development of novel compounds with desirable properties (Fabio, Ronzini, & Troisi, 2008).

Development of Nitrogen-Enriched Heterocyclic Scaffolds

A novel approach has been explored to access a new series of nitrogen-containing heterocycles, demonstrating the versatility and potential of isoxazole derivatives in medicinal chemistry. These scaffolds are expected to be of high interest for drug discovery and file enhancement campaigns, showcasing the compound's utility in developing new therapeutic agents (Martinez-Ariza et al., 2014).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

New derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide have been synthesized, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. This research underscores the multifaceted applications of isoxazole derivatives in various therapeutic areas, including their potential in psychotropic treatments (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11(16(22)17-14-9-10-23-19-14)20-15(21)8-7-13(18-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVFJBNUILXYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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